Stemoninine

描述

Synthesis Analysis

The synthesis of stemoninine and related Stemona alkaloids, such as stenine, neostenine, and 13-epineostenine, involves complex chemical processes. A notable approach includes the use of a tandem Diels-Alder/azido-Schmidt reaction sequence, providing rapid access to the core skeleton shared by several Stemona alkaloids (Frankowski et al., 2008). Another significant method is the stereocontrolled total synthesis of (-)-stenine, starting from 1,5-pentanediol, showcasing the intricate steps involved in assembling the unique azepinoindole skeleton characteristic of Stemona alkaloids (Morimoto et al., 2001).

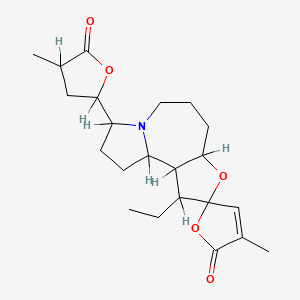

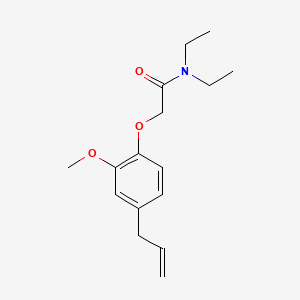

Molecular Structure Analysis

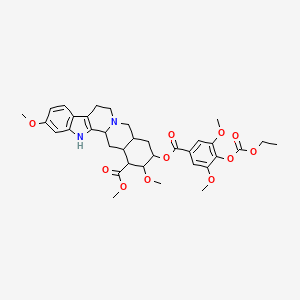

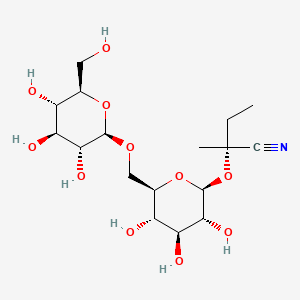

The molecular structure of this compound is characterized by its azepinoindole skeleton, which is a hallmark of the structural novelty and complexity of Stemona alkaloids. This structure presents a significant challenge for synthesis due to its intricate ring system and multiple stereogenic centers. Research into the molecular structure of this compound not only sheds light on its chemical properties but also provides a foundation for the synthesis of analog compounds with potentially enhanced biological activities.

Chemical Reactions and Properties

This compound undergoes various chemical reactions that are pivotal in its synthesis and modification. Key transformations include the Staudinger-aza-Wittig reaction for forming the central perhydroazepine ring system and iodine-induced tandem cyclization for constructing the pyrrolidino-butyrolactone framework (Williams et al., 2003). These reactions are critical for the successful synthesis of this compound and highlight the compound's versatile chemical properties.

科学研究应用

止咳特性:Stemoninine已经表现出显著的止咳(镇咳)活性。这在使用柠檬酸诱导的豚鼠咳嗽模型的研究中得到证实,this compound在口服和腹腔注射后均表现出强大的活性(Lin et al., 2008)。额外的研究支持这些发现,表明this compound和相关的Stemona生物碱作用于外周咳嗽反射途径,而同一植物中的另一种化合物croomine作用于咳嗽反射途径的中枢部分(Xu et al., 2010)。

化学分析和分离:已经对从Stemona tuberosa和其他Stemona物种中分离和表征各种this compound型生物碱进行了研究。这些研究导致了发现几种与this compound结构相似的新生物碱(Wang et al., 2008)。对这些生物碱的结构阐明对于理解它们的药理特性和潜在应用至关重要。

药代动力学研究:在涉及this compound的药代动力学研究方面已经取得了进展。例如,已经开发了一种用于测定大鼠血浆中this compound的高效液相色谱法,这对于了解该化合物在体内给药后的行为至关重要(Jiang et al., 2011)。

化学分类学意义:从Stemona tuberosa中同时分离出stenine型和this compound型生物碱为同一科属中不同属之间的关系提供了化学分类学线索。这为Stemona tuberosa增加了一种新的化学类型,并增加了化学多样性,这对于植物分类学和理解植物物种之间的进化关系至关重要(Zhang et al., 2014)。

作用机制

Target of Action

Stemonine, a traditional Chinese herb, has been demonstrated to exhibit anti-inflammatory and antioxidant properties . It is a potential drug for the treatment of respiratory diseases . The primary targets of Stemonine are specific enzymes, markers of oxidative stress, and the inflammatory cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-6 .

Mode of Action

Stemonine interacts with its targets in a dose-dependent manner . It decreases the levels of enzymes and cytokines associated with inflammation and oxidative stress . In addition, Stemonine dose-dependently increases the amount of superoxide dismutase .

Biochemical Pathways

Stemonine affects the biochemical pathways related to inflammation and oxidative stress . It reduces the production of reactive oxygen species (ROS) and certain inflammatory mediators, resulting in changes to vascular permeability, airway constriction, and tissue injury .

Result of Action

Stemonine significantly alleviates lung injury by decreasing the levels of enzymes and cytokines associated with inflammation and oxidative stress . It reduces lung inflammation in mice with PM 2.5-induced chronic obstructive pulmonary disease (COPD), providing a novel approach for the treatment of PM 2.5-induced respiratory diseases .

未来方向

In the future, it is necessary to design experiments to deeply understand the development and clinical use of Stemonae Radix . Comparing the diverse bioactivities of Stemona alkaloids, stemofoline-type derivatives are the most versatile compounds representing promising lead structures for further development as commercial agents in agriculture and medicine .

属性

IUPAC Name |

3-ethyl-3'-methyl-11-(4-methyl-5-oxooxolan-2-yl)spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINUUSQOLRQGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989952 | |

| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69772-72-1 | |

| Record name | Stemonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)